molecular formula C20H24N2O2 B2920677 2-methyl-N-(2-(2-phenylmorpholino)ethyl)benzamide CAS No. 954081-21-1

2-methyl-N-(2-(2-phenylmorpholino)ethyl)benzamide

Cat. No.: B2920677
CAS No.: 954081-21-1
M. Wt: 324.424
InChI Key: MVILUPFMRYFNKD-UHFFFAOYSA-N
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Description

2-methyl-N-(2-(2-phenylmorpholino)ethyl)benzamide (CAS 954081-21-1) is a chemical compound with the molecular formula C20H24N2O2 and a molecular weight of 324.4 g/mol . This compound is of significant interest in advanced neuropharmacology research, particularly in the development of novel dual-target ligands for the treatment of pain and opioid use disorders (OUD) . It is designed to simultaneously target the μ-opioid receptor (MOR) and the dopamine D3 receptor (D3R). The proposed mechanism of action involves MOR agonist activity to retain analgesic effects for pain management, combined with D3R antagonism or partial agonism to attenuate the rewarding properties and abuse liability typically associated with conventional opioids . This dual-target approach represents a promising strategy for creating safer analgesics that maintain efficacy while minimizing the potential for misuse. Researchers can utilize this compound in binding assays, functional BRET studies, and in vivo models to investigate its efficacy, signaling bias, and overall pharmacotherapeutic potential . The product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-16-7-5-6-10-18(16)20(23)21-11-12-22-13-14-24-19(15-22)17-8-3-2-4-9-17/h2-10,19H,11-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVILUPFMRYFNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-(2-phenylmorpholino)ethyl)benzamide typically involves the following steps:

    Formation of the Morpholine Derivative: The initial step involves the synthesis of the 2-phenylmorpholine derivative.

    Coupling Reaction: The 2-phenylmorpholine derivative is then coupled with 2-methylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-(2-phenylmorpholino)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-(2-phenylmorpholino)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For instance, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

a) N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • Structure : Benzamide with a 3,4-dimethoxyphenethylamine side chain.
  • Key Differences: Lacks the 2-methyl group on the benzoyl ring and the morpholino ring.
b) 5-(Acryloylamino)-2-methyl-N-[(1R)-1-(naphthalen-1-yl)ethyl]benzamide
  • Structure: Shares the 2-methylbenzamide core but substitutes the morpholinoethyl group with a naphthyl-containing chiral ethylamine.
  • Activity: Used as a non-covalent inhibitor of SARS-CoV-2 papain-like protease (PLpro), highlighting the role of bulky aromatic groups in enzyme inhibition .
c) 4-Chloro-N-(2-(4-morpholinyl)ethyl)benzamide
  • Structure: Chlorinated benzamide with a simple 4-morpholinoethyl side chain.
  • Key Differences: Absence of 2-methyl and 2-phenyl groups on the morpholino ring.
  • Application : Serves as a reference for morpholine-containing benzamides in drug discovery .

Variations in the Amine Side Chain

a) N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([125I]PIMBA)
  • Structure : Piperidine instead of morpholine, with iodinated and methoxy-substituted benzoyl.
  • Activity : High sigma receptor affinity (Kd = 5.80 nM) in prostate cancer models, demonstrating the importance of heterocyclic amine groups in receptor targeting .
b) 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide
  • Structure : Chlorobenzamide with an indole-ethylamine side chain.
  • Properties : Higher topological polar surface area (54.1 Ų) compared to the target compound, suggesting altered solubility .

Functional Analogues with Similar Targets

a) Sigma Receptor-Binding Benzamides
  • Examples : [125I]PIMBA and analogues.
b) SARS-CoV-2 PLpro Inhibitors
  • Example: 5-(Acryloylamino)-2-methyl-N-[(1R)-1-(naphthalen-1-yl)ethyl]benzamide.
  • Comparison: The 2-phenylmorpholino group in the target compound could enhance solubility relative to the naphthyl group, balancing affinity and pharmacokinetics .

Data Table: Structural and Functional Comparison

Compound Name Benzoyl Substituent Amine Side Chain Biological Activity/Application References
2-Methyl-N-(2-(2-phenylmorpholino)ethyl)benzamide 2-methyl 2-Phenylmorpholinoethyl Under investigation (structural focus)
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide None 3,4-Dimethoxyphenethylamine SAR studies
[125I]PIMBA 3-iodo-4-methoxy Piperidinylethyl Sigma receptor imaging (Kd = 5.80 nM)
4-Chloro-N-(2-(4-morpholinyl)ethyl)benzamide 4-chloro 4-Morpholinoethyl Reference compound
5-(Acryloylamino)-2-methyl-N-[(1R)-1-(naphthalen-1-yl)ethyl]benzamide 2-methyl, 5-acrylamino Naphthyl-ethyl SARS-CoV-2 PLpro inhibition

Key Research Findings

  • Morpholino vs.
  • Steric Effects: The 2-phenyl group on the morpholino ring in the target compound may hinder binding to flat enzymatic pockets but enhance selectivity for helical or crevice-rich targets .
  • Solubility: Compounds with polar side chains (e.g., indole- or morpholinoethyl) show improved aqueous solubility compared to purely aromatic analogues .

Biological Activity

2-methyl-N-(2-(2-phenylmorpholino)ethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with a morpholino side chain, which contributes to its unique biological properties. The specific substitution pattern enhances its reactivity and interaction with biological targets, making it a subject of interest in drug design.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound is known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition may lead to anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation.
  • Receptor Binding : It may interact with various receptors, potentially altering their activity and influencing downstream signaling pathways.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition comparable to standard antibiotics .

Anticancer Potential

The compound has also been evaluated for its cytotoxic effects against several cancer cell lines. In vitro assays indicated that it could induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryInhibits TNF-α and IL-6 production
AntimicrobialEffective against E. faecalis and P. aeruginosa
CytotoxicityInduces apoptosis in MCF-7 and HCT-116 cell lines
Enzyme InhibitionInhibits cyclooxygenase (COX) enzymes

Case Studies

  • Anti-inflammatory Effects : A study investigated the effects of the compound on LPS-stimulated macrophages, revealing a dose-dependent reduction in inflammatory markers. The results suggest that the compound could be developed into a therapeutic agent for chronic inflammatory diseases.
  • Antimicrobial Testing : Another study assessed the antimicrobial efficacy of the compound against various pathogens. The results showed significant inhibition zones, indicating strong antimicrobial activity that warrants further investigation for potential clinical applications.
  • Cytotoxicity in Cancer Models : Research involving MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis, supporting its role as a potential anticancer drug.

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